molecular formula C19H19FN2O2 B6570138 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946368-93-0

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6570138
CAS No.: 946368-93-0
M. Wt: 326.4 g/mol
InChI Key: JWOZEZZKRWBDQH-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom attached to a benzamide group, which is further linked to a tetrahydroquinoline moiety with a propanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation[_{{{CITATION{{{1{Propanoyl fluoride, 2,3,3,3-tetrafluoro-2- [1,1,2,3,3,3-hexafluoro-2 ...](https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9F18O3/c10-1%2828%292%2811%2C5%2815%2C16%2917%2929-9%2826%2C27%294%2814%2C7%2821%2C22%2923%2930-8%2824%2C25%293%2812%2C13%296%2818%2C19%2920)[{{{CITATION{{{2{2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl ...](https://www.mdpi.com/1422-8599/2023/3/M1682). The propanoyl group is then introduced through acylation reactions using propanoyl chloride in the presence of a base like pyridine[{{{CITATION{{{1{Propanoyl fluoride, 2,3,3,3-tetrafluoro-2- 1,1,2,3,3,3-hexafluoro-2 ...[{{{CITATION{{{_2{2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl ...](https://www.mdpi.com/1422-8599/2023/3/M1682).

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.

  • Substitution: : Substitution reactions can introduce new substituents at different positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its unique structural features, such as the presence of the fluorine atom and the specific arrangement of the propanoyl and benzamide groups

List of Similar Compounds

  • Flurbiprofen: : A well-known analgesic, antipyretic, and anti-inflammatory drug.

  • N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide: : Another benzamide derivative with potential biological activity.

  • 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2-(methylsulfonyl)benzamide: : A compound with a similar structure but different functional groups.

Properties

IUPAC Name

2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-5-6-13-9-10-14(12-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOZEZZKRWBDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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